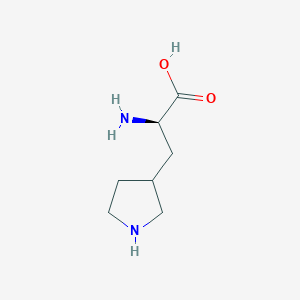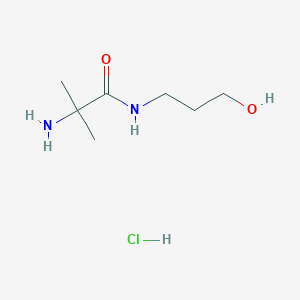
(2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
Overview
Description
Synthesis Analysis
- N-Heterocyclization of Primary Amines with Diols : A Cp*Ir complex catalyzes the efficient formation of five-, six-, and seven-membered cyclic amines from primary amines and diols .
- Borrowing Hydrogen Annulation : Chiral amine-derived iridacycle complexes enable the direct synthesis of diverse enantioenriched pyrrolidines from racemic diols and primary amines .
- Acid-Promoted Synthesis from N-Carbamate-Protected Amino Alcohols : Activation of hydroxyl groups via orthoesters leads to pyrrolidines and piperidines .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated heterocycle. Its compactness and non-planarity contribute to its unique properties. The stereogenic carbons influence the biological profile of pyrrolidine-based compounds .
Chemical Reactions Analysis
- C-H Alkylation and Arylation : Nickel catalysts with benzaldehyde enable C(sp3)-H functionalization of amides and thioethers using aryl or alkyl halides .
- Hydroalkylation Reactions : Cobalt and nickel catalysts yield chiral C2-alkylated and C3-alkylated pyrrolidines from readily available 3-pyrrolines .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, such as (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid, play a crucial role in drug discovery due to their stereochemistry and the ability to enhance the three-dimensional (3D) profile of pharmaceutical compounds. These structural features contribute significantly to the development of new drugs with target selectivity. The versatility of the pyrrolidine scaffold enables the exploration of pharmacophore space, influencing the biological activity through steric factors and the spatial orientation of substituents. Medicinal chemists utilize these properties to design new compounds with varied biological profiles, highlighting the importance of pyrrolidine in synthesizing biologically active molecules with potential therapeutic applications (Li Petri et al., 2021).
Pyrrolidine-based Surfactants
Pyrrolidine-based compounds, including those derived from (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid, have been identified as effective surfactants. These compounds exhibit unique surface-active properties that can significantly benefit both industrial and academic research. The interaction mechanisms of these surfactants, based on the electronegativity of the pyrrolidone carbonyl oxygen, enhance water solubility, compatibility, and solvency. This makes pyrrolidine derivatives valuable in developing new surfactant systems with improved performance and potentially reduced toxicity (Login, 1995).
Biomedical Applications
Significant advancements have been made in utilizing pyrrolidine derivatives for biomedical applications, particularly in drug delivery systems and as bioactive materials. Polymers based on amino acids like (2R)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid have shown promise in developing biocompatible and biodegradable materials suitable for medical use. These polymers' solubility, degradability, and non-toxicity towards humans and the environment underscore their potential in creating new biomedical materials, drug carriers, and biological adhesives (Shih et al., 2004).
properties
IUPAC Name |
(2R)-2-amino-3-pyrrolidin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5?,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNCYAOIKEUNK-PRJDIBJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717275 | |
| Record name | 3-Pyrrolidin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313183-08-2 | |
| Record name | 3-Pyrrolidinepropanoic acid, α-amino-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313183-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)
![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)

![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
